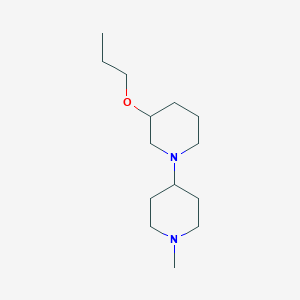![molecular formula C19H25N3O2 B6075467 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6075467.png)
5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide, also known as EPEPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPEPC is a synthetic compound that belongs to the class of oxazole derivatives, which have been found to possess various biological activities.
作用機序
The exact mechanism of action of 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating neurotransmitter release and neuronal excitability. 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has been found to enhance the activity of GABA receptors, which are involved in the regulation of neuronal activity. 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has been found to have various biochemical and physiological effects, including reducing the release of glutamate, a neurotransmitter that is involved in neuronal excitability. 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has also been found to increase the levels of GABA, a neurotransmitter that has inhibitory effects on neuronal activity. 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has been found to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the inflammatory response.
実験室実験の利点と制限
5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target receptors. 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide also has good solubility in water, which makes it easy to administer in experiments. However, the synthesis of 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide is a complex process that requires specialized equipment and expertise, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another potential direction is to study its potential use in cancer therapy, particularly in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has been found to possess various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has also been studied for its potential use in the treatment of neurological disorders and cancer therapy. While 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has several advantages for lab experiments, its synthesis is a complex process that requires specialized equipment and expertise. Further research is needed to fully understand the potential applications and limitations of 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide.
合成法
The synthesis of 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide involves the reaction of 3-piperidinone, 2-phenylethylamine, and ethyl 4-chloro-3-oxobutanoate in the presence of a base, followed by cyclization to form the oxazole ring. The final product is obtained by the addition of an amide group to the oxazole ring. The synthesis of 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has been found to possess various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In addition, 5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide has been found to have anticancer properties and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
5-ethyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-17-18(20-14-24-17)19(23)21-16-9-6-11-22(13-16)12-10-15-7-4-3-5-8-15/h3-5,7-8,14,16H,2,6,9-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPPMCFFFZNVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B6075384.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-7-({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6075413.png)

![1-(2-chlorobenzyl)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6075426.png)
![3-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075431.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)
![ethyl 3-[methyl(2-phenylethyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6075439.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6075441.png)
![4-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyridazine](/img/structure/B6075445.png)

![3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6075452.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6075460.png)
![N-(4-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6075462.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6075483.png)